IKKβ Inhibitory Activity in a Flag-Tagged Recombinant Human Enzyme Assay Relative to Close Indole-Carboxamide Analogs and Reference Inhibitors
In a Kinase-Glo luminescent kinase assay using human recombinant Flag-tagged IKKβ expressed in Sf21 cells, 3‑(4‑chlorobenzamido)‑N‑(3‑methoxypropyl)‑5‑methyl‑1H‑indole‑2‑carboxamide (CHEMBL3318175) inhibited IKKβ phosphorylation with an IC50 of 1.54 × 10³ nM after 1 h incubation [1]. This places the compound in the low‑micromolar potency tier. For context, the widely used IKK2 reference inhibitor SC‑514 exhibits an IC50 of 11.2 µM (11 200 nM) against IKK2 , while the clinical‑stage inhibitor LY2409881 achieves an IC50 of 30 nM [2]. The roughly 7‑fold greater potency of the target compound relative to SC‑514, combined with its modest potency compared with high‑affinity clinical leads, makes it a useful intermediate‑affinity probe for IKKβ‑dependent signaling studies where complete pathway blockade is undesirable.
| Evidence Dimension | IKKβ kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.54 × 10³ nM |
| Comparator Or Baseline | SC‑514: IC50 = 11 200 nM; LY2409881: IC50 = 30 nM |
| Quantified Difference | Target compound is ~7.3‑fold more potent than SC‑514; ~51‑fold less potent than LY2409881 |
| Conditions | Kinase-Glo luminescent assay; recombinant Flag-tagged IKKβ (Sf21 cells); 1 h incubation |
Why This Matters
Intermediate potency enables dose‑response studies across a wide dynamic range without saturating the target at low concentrations, a key consideration when selecting tool compounds for NF‑κB pathway investigations.
- [1] BindingDB Entry BDBM50051114 (CHEMBL3318175). IKKβ IC50 = 1.54E+3 nM. Curated by ChEMBL from Jaypee University of Information Technology. View Source
- [2] LY2409881 product information. IKK2 inhibitor; IC50 = 30 nM. shop.labclinics.com. View Source
